Phenacemide

Teratogenicity Reproductive Toxicology Anticonvulsant Safety

Phenacemide (CAS 63-98-9, C9H10N2O2, MW 178.19) is a ureide (acetylurea) class anticonvulsant that acts as a neuronal sodium and calcium channel blocker. Originally introduced in 1949 as Phenurone for severe, treatment-refractory epilepsy, particularly complex partial (psychomotor) seizures, it was later withdrawn from most markets due to toxicity concerns.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 63-98-9
Cat. No. B010339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenacemide
CAS63-98-9
SynonymsLABOTEST-BB LT00455073; PHENURONE; PHENYLACETYLUREA; PHENACEMIDE; PHENACETYLUREA; (phenylacetyl)-ure; A-1348; Acetylureum
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(=O)N
InChIInChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
InChIKeyXPFRXWCVYUEORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SLIGHTLY SOL IN WATER;  SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER
SLIGHTLY SOL IN ACETONE
1.06e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenacemide (CAS 63-98-9) Chemical Profile and Sourcing Overview for Anticonvulsant Research Applications


Phenacemide (CAS 63-98-9, C9H10N2O2, MW 178.19) is a ureide (acetylurea) class anticonvulsant that acts as a neuronal sodium and calcium channel blocker [1]. Originally introduced in 1949 as Phenurone for severe, treatment-refractory epilepsy, particularly complex partial (psychomotor) seizures, it was later withdrawn from most markets due to toxicity concerns [2]. As a ring-opened analogue of phenytoin and a structural congener of hydantoins and barbiturates, phenacemide retains specific research utility in mechanistic studies of anticonvulsant action, conformational analysis, and historical comparator studies for modern antiepileptic drug development [3].

Why Phenacemide (63-98-9) Is Not Interchangeable with Other Acetylureas or Hydantoins in Critical Research Contexts


Phenacemide occupies a unique position at the intersection of hydantoin and acetylurea pharmacology that precludes simple substitution with other anticonvulsants. Although structurally related to phenytoin (a closed-ring hydantoin) and ethylphenacemide (pheneturide), phenacemide demonstrates a distinct teratogenic hazard profile, a specific spectrum of anticonvulsant action in preclinical seizure models, and a unique toxicity signature characterized by fatal hepatitis risk that is not uniformly shared by its closest analogues [1][2]. Furthermore, even within the acetylurea subclass, structure-activity relationship studies reveal that no analogue matches phenacemide's potency in producing the clinically observed serum creatinine elevation phenomenon, underscoring that minor structural modifications yield pharmacologically distinct entities [3].

Quantitative Differentiation of Phenacemide (63-98-9) Against Key Comparators: Head-to-Head and Cross-Study Evidence


2-Fold Higher Teratogenic Hazard Index Relative to Phenytoin and Ethotoin in a Standardized Mouse Model

Phenacemide exhibits a substantially higher relative teratogenic hazard index compared to hydantoin-class anticonvulsants. In a direct head-to-head study of five hydantoin derivatives in CD-1 mice, phenacemide (PA) demonstrated a Relative Teratogenic Index (RTI) of 3.32, which is approximately 2-fold greater than phenytoin (1.62), 2.4-fold greater than ethotoin (1.39), and exceeds that of hydantoin (1.27) and mephenytoin (<0.9) [1]. The RTI was calculated as LD01/tD05, representing the ratio of lethal potency to teratogenic potency.

Teratogenicity Reproductive Toxicology Anticonvulsant Safety Developmental Toxicity

6-Fold Reduction in Analytical Run Time for Tablet Assay vs. Compendial USP Method

A validated reversed-phase HPLC method for phenacemide tablet assay demonstrated a 6-fold improvement in throughput compared to the official USP compendial method. The HPLC method requires approximately 1 hour to analyze six commercial tablets, whereas the USP method consumes 6 hours for the equivalent workload [1]. The method also exhibits excellent precision and recovery metrics (100.2% recovery, CV 0.57% from placebo; 101.1% label recovery, CV 0.95% from commercial tablets; correlation coefficient >0.999 over 15-150 μg/mL) [1].

Analytical Chemistry Quality Control HPLC Method Development Pharmaceutical Analysis

Superior Potency in Inducing Serum Creatinine Elevation vs. All Tested Acetylurea Analogues

In a systematic SAR evaluation of aromatic and aliphatic analogues of phenacemide tested in rabbits under standardized conditions, no compound exceeded the potency of the parent phenacemide in producing the characteristic serum creatinine elevation associated with this class [1]. While the study did not report absolute quantitative values in the abstract, the key comparative finding—that phenacemide remains the most potent compound for this specific pharmacodynamic effect among the tested acetylurea series—establishes a clear rank-order differentiation.

Structure-Activity Relationship Renal Biomarkers Anticonvulsant Pharmacology Creatinine Metabolism

Unique Fatal Hepatotoxicity Signal Not Shared by Phenobarbital or Phenytoin in Clinical Epilepsy Management

Among a cohort of antiepileptic drugs in clinical use during the mid-20th century, phenacemide was uniquely associated with fatal toxic hepatitis. A clinical analysis noted that while phenobarbital and diphenylhydantoin (phenytoin) were considered relatively safe, and other agents such as mesantoin and trimethadione produced moderately severe but reversible side effects, phenacemide was the only drug among those evaluated known to have caused fatal toxic hepatitis [1]. This qualitative, class-level distinction underscores a differential safety liability that is not uniformly distributed across anticonvulsant classes.

Hepatotoxicity Drug Safety Anticonvulsant Adverse Effects Clinical Toxicology

Comparable Elimination Half-Life to Phenytoin but Distinct from Carbamazepine in Humans

Phenacemide exhibits an elimination half-life of 22-25 hours in humans [1]. This value closely approximates the average half-life of phenytoin (22 hours, range 7-42 hours) [2], but differs markedly from the variable half-life of carbamazepine, which ranges from 15-35 hours depending on single versus multiple dosing and autoinduction status [3]. The similarity in half-life to phenytoin is notable given their distinct chemical structures (ring-opened acetylurea vs. closed-ring hydantoin), while the difference from carbamazepine may inform drug interaction study design.

Pharmacokinetics Half-Life Anticonvulsant Dosing Therapeutic Drug Monitoring

High-Value Research and Industrial Applications for Phenacemide (63-98-9) Derived from Quantitative Differentiation Evidence


Positive Control for Developmental Toxicity Screening of Novel Anticonvulsant Candidates

Phenacemide's 2-fold higher teratogenic hazard index (RTI 3.32) relative to phenytoin (1.62) and ethotoin (1.39) in standardized mouse models establishes it as an ideal high-sensitivity positive control in reproductive toxicology assays [1]. In screening programs for new antiepileptic drugs, including phenacemide as a benchmark compound allows researchers to calibrate assay sensitivity and establish a quantitative hazard threshold against which novel candidates can be compared.

Reference Standard for Validated High-Throughput HPLC Quality Control Method Development

The demonstrated 6-fold reduction in analytical run time (1 hour vs. 6 hours for six tablets) achieved by a validated HPLC method for phenacemide tablets provides a compelling productivity metric for QC laboratories [2]. Procurement of phenacemide reference standards enables laboratories to implement or validate this accelerated method, directly reducing operational costs and accelerating batch release cycles in pharmaceutical quality control settings.

Tool Compound for Mechanistic Investigation of Anticonvulsant-Induced Serum Creatinine Elevation

Structure-activity relationship studies have established that phenacemide exhibits the highest potency among tested acetylurea analogues in elevating serum creatinine without impairing renal function [3]. For researchers investigating the mechanism of this poorly understood phenomenon, phenacemide provides the strongest and most consistent pharmacodynamic signal, making it the preferred tool compound for in vivo and in vitro mechanistic studies, whereas analogues yield weaker or inconsistent responses.

Positive Control in Comparative Hepatotoxicity Studies of Antiepileptic Agents

Phenacemide's unique association with fatal toxic hepatitis among mid-20th century anticonvulsants, a liability not shared by phenobarbital or phenytoin, positions it as a definitive positive control for hepatotoxicity screening assays [4]. In vitro hepatocyte models or in vivo studies assessing liver injury potential of novel anticonvulsant candidates can utilize phenacemide to establish a benchmark for severe hepatotoxic response.

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